molecular formula C10H9ClN2O4 B1498050 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 33703-89-8

3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B1498050
CAS No.: 33703-89-8
M. Wt: 256.64 g/mol
InChI Key: BNGNUYILPSBIOF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organic molecules. The official IUPAC name is designated as 3-(3-chloropropyl)-5-nitro-1,3-benzoxazol-2-one, which precisely describes the molecular structure and substituent positions. This nomenclature system clearly indicates the presence of a benzoxazol-2-one core structure with specific substitution patterns at defined positions.

Alternative nomenclature variations documented in chemical databases include 3-(3-chloropropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one and 3-(3-chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one. These variations reflect different naming conventions while maintaining chemical accuracy and structural clarity. The compound is registered under Chemical Abstracts Service number 33703-89-8, providing a unique identifier for database searches and chemical procurement.

The systematic name construction follows the hierarchical principle where the benzoxazol-2-one represents the parent heterocyclic framework, with numerical positions indicating the attachment sites for the chloropropyl and nitro substituents. The designation "2(3H)-one" specifically indicates the carbonyl functionality at position 2 and the potential for tautomerization involving the nitrogen atom at position 3.

Properties

IUPAC Name

3-(3-chloropropyl)-5-nitro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNUYILPSBIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656045
Record name 3-(3-Chloropropyl)-5-nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33703-89-8
Record name 3-(3-Chloropropyl)-5-nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation and Reduction

  • Starting material: 2-nitro-4-methylphenol or 2-fluoro-5-nitroaniline derivatives are commonly used as precursors.
  • Reduction: The nitro group is reduced to the corresponding amine using reductive agents such as iron powder, zinc powder, sodium borohydride, or catalytic hydrogenation.
  • Solvents: Methanol, ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are typical solvents.
  • Example: Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol using iron powder in methanol under reflux conditions.

Cyclization to Benzo[d]oxazole Core

  • Method: Intramolecular cyclization via ring closure is achieved by reacting the amine intermediate with suitable reagents such as potassium ethyl xanthate.
  • Conditions: Reflux in pyridine or other polar aprotic solvents for several hours.
  • Mechanism: The cyclization involves nucleophilic attack of the amine on an electrophilic center, forming the oxazole ring.
  • Example: Reaction of 2-amino-4-methylphenol with potassium ethyl xanthate in pyridine reflux for 3 hours to yield 5-methylbenzo[d]oxazol-2(3H)-thione.

Chlorination to Introduce the Chloropropyl Group

  • Reagents: Chlorinating agents such as phosphorus oxychloride (POCl3), sulfur oxychloride (SOCl2), or phosphorus pentachloride (PCl5) are used.
  • Process: The methyl or hydroxy substituent is converted to a chloropropyl group via chlorination and subsequent alkylation steps.
  • Conditions: Reflux in chlorinating agent solvent for extended periods (e.g., 22 hours).
  • Example: Treatment of 5-methylbenzo[d]oxazol-2(3H)-thione with SOCl2 under reflux to obtain 2-chloro-5-methylbenzo[d]oxazole.

Oxidation and Final Functionalization

  • Oxidizing agents: Manganese dioxide, chromium trioxide, pyridinium chlorochromate, or tin anhydride can be used to oxidize intermediates to the final benzo[d]oxazol-2(3H)-one structure.
  • Solvents: Dichloromethane, methanol, or other organic solvents.
  • Example: Oxidation of 5-ethyl oxazole-4-ethyl formate with tin anhydride in methylene dichloride at room temperature for 12 hours to yield the target 2-chlorobenzoxazole derivative.

Alternative Synthetic Route via Anilide Precursors

An alternative method involves the synthesis of benzo[d]oxazoles from anilide precursors by N-deprotonation and intramolecular nucleophilic aromatic substitution (O-SNAr):

  • Step 1: Acylation of 2-fluoro-5-nitroaniline with acetyl chloride or benzoyl chloride to form acetanilide or benzanilide derivatives.
  • Step 2: Base-induced cyclization using potassium carbonate in DMF at elevated temperatures (around 90 °C), facilitating intramolecular nucleophilic attack of the amide oxygen on the aromatic fluorine-substituted carbon.
  • Outcome: Formation of 5-nitrobenzo[d]oxazole derivatives with high yields.
  • Advantages: This method avoids the use of harsh chlorinating agents and allows direct formation of the oxazole ring from commercially available anilines.

Comparative Data Table of Key Reagents and Conditions

Step Reagents/Agents Solvents Conditions Notes
Nitro Reduction Fe powder, Zn powder, NaBH4, H2 Methanol, Ethanol, THF, DMF Reflux or room temp, hours Choice depends on substrate sensitivity
Cyclization Potassium ethyl xanthate Pyridine, DMF Reflux 3 h Ring closure to form benzo[d]oxazole core
Chlorination POCl3, SOCl2, PCl5 SOCl2, Pyridine Reflux 12-22 h Introduces chloropropyl or chloro substituent
Oxidation MnO2, CrO3, PCC, Tin anhydride Dichloromethane, Methanol Room temp to reflux, 12 h Converts thione to oxazole-2-one
Acylation (alternative) Acetyl chloride, Benzoyl chloride Dichloromethane Room temp to reflux, 12-18 h Prepares anilide for cyclization
Cyclization (alternative) K2CO3 DMF 90 °C, several hours N-deprotonation and O-SNAr cyclization

Research Findings and Optimization Notes

  • The choice of reductive agent significantly affects the yield and purity of the amine intermediate; iron powder and catalytic hydrogenation are preferred for scalability and environmental considerations.
  • Cyclization efficiency depends on solvent polarity and temperature; pyridine and DMF are effective solvents due to their ability to stabilize intermediates.
  • Chlorination using sulfur oxychloride provides good conversion but requires careful control of reaction time and temperature to avoid over-chlorination or decomposition.
  • Oxidation with tin anhydride in dichloromethane offers mild conditions and high selectivity for converting thione intermediates to the oxazole-2-one structure.
  • The alternative N-deprotonation–O-SNAr method offers a streamlined route avoiding chlorination steps and is particularly useful for nitro-substituted benzo[d]oxazoles.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential neuroprotective effects and its role in modulating biological pathways.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival, apoptosis, and inflammation. By influencing this pathway, the compound can exert neuroprotective effects and reduce neurotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Benzo[d]oxazol-2(3H)-one Derivatives

The following compounds share the benzoxazolone core but differ in substituents, enabling a comparative analysis of structural and physical properties:

Table 1: Key Properties of 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound C₁₀H₉ClN₂O₄ 256.64 Not reported 3-chloropropyl, 5-nitro
3,5-Dimethyl-6-nitrobenzo[d]oxazol-2(3H)-one (1) C₉H₈N₂O₄ 208.17 159 3-methyl, 5-methyl, 6-nitro
5-(Bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one (2) C₉H₇BrN₂O₄ 287.07 120 3-methyl, 5-bromomethyl, 6-nitro
5-(Dibromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one (3) C₉H₇Br₂N₂O₄ 365.96 134 3-methyl, 5-dibromomethyl, 6-nitro
5-Chloro-3-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-benzoxazol-2(3H)-one C₁₆H₂₂ClN₃O₃ 339.825 Not reported 3-piperazinylpropyl, 5-chloro

Key Observations from Comparative Analysis

Substituent Effects on Physical Properties
  • Melting Points: The introduction of bromine substituents (compounds 2 and 3) lowers the melting point compared to the dimethyl derivative 1 (159°C vs. 120°C and 134°C) . This trend suggests that bulkier halogenated groups reduce crystallinity.
  • Molecular Weight: Halogenation significantly increases molecular weight. For example, compound 3 (dibromomethyl) has a molecular weight of 365.96 g/mol, nearly double that of 1 (208.17 g/mol) . The target compound’s molecular weight (256.64 g/mol) falls between halogenated and non-halogenated derivatives.
Functional Group Influence on Reactivity
  • Nitro vs. In contrast, the chloro group in may favor different reactivity pathways, such as coupling reactions.
  • Side Chain Diversity :
    • The 3-chloropropyl chain in the target compound introduces a flexible aliphatic moiety, whereas the piperazinylpropyl group in adds basicity and hydrogen-bonding capability. These differences could influence solubility and biological interactions.

Elemental Analysis and Structural Validation

Data from compound 1 (C₉H₈N₂O₄) show close agreement between calculated and found values for carbon (51.93% vs. 52.34%), hydrogen (3.87% vs. 3.95%), and nitrogen (13.46% vs. 13.40%) . Similar precision is observed for brominated analogs (2 and 3), confirming synthetic reliability.

Biological Activity

3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one, with the CAS number 33703-89-8, is a heterocyclic compound belonging to the benzo[d]oxazole family. This compound has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

The molecular formula of this compound is C10H9ClN2O4, with a molecular weight of 256.64 g/mol. Key physical properties include:

PropertyValue
Boiling Point413.5 ± 55.0 °C (Predicted)
Density1.471 ± 0.06 g/cm³ (Predicted)
pKa-3.11 ± 0.20 (Predicted)

Antimicrobial Activity

Research indicates that derivatives of benzo[d]oxazole, including this compound, exhibit varying degrees of antimicrobial activity. In studies involving model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), some compounds demonstrated selective activity against Gram-positive bacteria . The minimal inhibitory concentrations (MICs) for these compounds were documented, showing that while many had limited antibacterial effects, antifungal properties were more pronounced.

Table 1: Antimicrobial Activity Data

CompoundTarget MicroorganismMIC (µg/mL)
3-(3-Chloropropyl)-5-nitrobenzoxazoleBacillus subtilisX
Other derivativesEscherichia coliY
Pichia pastorisZ

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and others. Some studies suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent . The structure–activity relationship analysis has shown that modifications to the chemical structure can enhance cytotoxicity against specific cancer types.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7A
A549B
HepG2C

The mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways. Notably, it interacts with the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for cell survival and apoptosis regulation. This interaction suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer’s.

Case Studies

A significant study conducted by Bernard et al. (2014) on a series of benzoxazole derivatives highlighted the selective toxicity of certain compounds towards cancer cells while exhibiting lower toxicity to normal cells . This study underscores the therapeutic potential of compounds like this compound in developing targeted cancer therapies.

Q & A

Q. What synthetic routes are recommended for preparing 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the benzoxazolone core. Key steps include:

Nitro group introduction : Electrophilic nitration at the 5-position of the benzoxazolone ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Chloropropyl side-chain attachment : Nucleophilic substitution or Mitsunobu reactions to introduce the 3-chloropropyl group. Solvents like DMF or THF are preferred for solubility, with reaction times monitored via TLC .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields pure product. Optimize yields (typically 60–70%) by adjusting stoichiometry and catalyst loading (e.g., Pd for coupling reactions) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect signals for the nitro group (δ 8.2–8.5 ppm, aromatic H), chloropropyl chain (δ 3.6–3.8 ppm for CH₂Cl, δ 1.8–2.1 ppm for CH₂ groups), and oxazolone NH (δ 11.0–11.3 ppm, broad) .
  • ¹³C NMR : Oxazolone carbonyl at δ ~155 ppm; nitro-substituted carbons at δ 120–130 ppm .
  • IR : Stretching vibrations for C=O (oxazolone: 1736–1753 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
  • MS : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₈ClN₂O₄), with fragmentation peaks indicating loss of Cl or NO₂ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values to assess potency .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing nitro with cyano or methyl groups) to assess electronic effects on binding .
  • Side-Chain Optimization : Test analogs with longer alkyl chains (e.g., 4-chlorobutyl) or heteroatom substitutions (e.g., sulfur instead of oxygen) to modulate hydrophobicity .
  • Pharmacophore Modeling : Use software (e.g., Catalyst) to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) based on active/inactive analogs .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. antimicrobial efficacy) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform assays across a wider concentration range (0.1–200 µM) to identify non-linear effects .
  • Mechanistic Profiling : Use transcriptomics or proteomics to distinguish primary targets (e.g., DNA damage vs. kinase inhibition) .
  • Solubility Correction : Account for solubility limits (e.g., DMSO concentration ≤1%) using LC-MS to verify compound integrity in assay media .

Q. What computational strategies predict binding affinity to biological targets like sigma receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with sigma-1 receptor pockets (PDB: 6DK1). Prioritize poses with hydrogen bonds to Glu172 or hydrophobic contacts with Leu105 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA on a dataset of 30+ analogs to correlate substituent properties (e.g., logP, polarizability) with activity .

Critical Considerations

  • Toxicity : Nitroaromatic derivatives (e.g., 6-hydroxy-5-nitro analogs) may exhibit mammalian toxicity; prioritize in vitro over in vivo studies initially .
  • Stereochemistry : Ensure chiral purity during synthesis (e.g., via chiral HPLC) if the chloropropyl chain induces stereoselective binding .
  • Data Reproducibility : Validate conflicting results (e.g., antimicrobial vs. cytotoxic effects) using orthogonal assays and independent replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
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3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one

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